molecular formula C26H44NNaO5S B564557 Taurolithocholic Acid-d5 Sodium Salt CAS No. 1265476-97-8

Taurolithocholic Acid-d5 Sodium Salt

Cat. No. B564557
M. Wt: 510.72
InChI Key: YAERYJYXPRIDTO-SDXLJUFPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Taurolithocholic Acid-d5 Sodium Salt is a deuterium labeled version of Taurolithocholic acid sodium salt . It is a potent cholestatic agent and a potent Ca2+ agonist . It is used in research as a stable isotope labelled analytical standard .


Molecular Structure Analysis

The molecular formula of Taurolithocholic Acid-d5 Sodium Salt is C26H39D5NNaO5S . Its molecular weight is 510.72 . The specific structure details are not available in the search results.

Scientific Research Applications

Role in Liver Disease and Bile Salt Transporters

Taurolithocholic Acid-d5 Sodium Salt is instrumental in studying the function and regulation of bile salt transporters, such as the Sodium-taurocholate Co-transporting Polypeptide (NTCP) and Bile Salt Export Pump (BSEP). These transporters are crucial for the enterohepatic circulation of bile salts and have emerged as promising drug targets for liver diseases. Understanding the structure, function, genetic variations, and regulation of NTCP and BSEP provides insights into their roles in hepatic disorders and the potential for new therapeutic approaches (Xiaoyang Lu et al., 2019).

Understanding Sodium and Cardiovascular Health

Research on dietary sodium, often in the form of sodium salts like Taurolithocholic Acid-d5 Sodium Salt, highlights the complex role of sodium in cardiovascular health. Sodium intake is linked to hypertension and cardiovascular diseases, yet sodium salts like sodium chloride are essential for food safety and preservation. Studies suggest a nuanced approach to sodium reduction in food processing to balance health outcomes with food safety and quality requirements (P. Taormina, 2010).

Anticancer Properties

Taurolidine, related to taurolithocholic acid, demonstrates anticancer properties through various mechanisms, including apoptosis induction, angiogenesis inhibition, tumor adherence reduction, and immune regulation after surgical trauma. Despite its widespread use as an antimicrobial agent, the potential of taurolidine in cancer therapy is underexplored, highlighting the need for further clinical studies to assess its efficacy as a chemotherapeutic agent (P. Neary et al., 2010).

Bile Acid Diarrhoea and Malabsorption

Research challenges current views on bile acid diarrhoea (BAD) and malabsorption, with taurolithocholic acid-d5 sodium salt playing a role in diagnosing and understanding this condition. Despite previous recommendations limiting its use to research settings, new evidence suggests the importance of re-evaluating diagnostic tools like tauroselcholic acid for BAD, indicating a potential underdiagnosis of this disorder and underscoring the need for accurate diagnostic and treatment strategies (M. Kurien et al., 2017).

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERYJYXPRIDTO-SDXLJUFPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676148
Record name Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taurolithocholic Acid-d5 Sodium Salt

CAS RN

1265476-97-8
Record name Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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